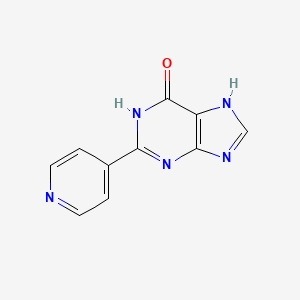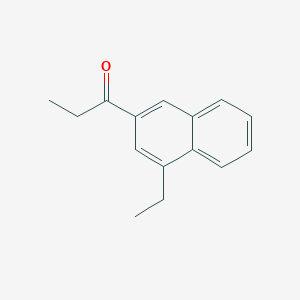
4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-6-propyl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-propyl-4H-chromene-3-carbonitrile typically involves a one-pot multicomponent reaction. A common method includes the condensation of aldehydes with dimedone and malononitrile in the presence of a catalyst. For instance, Fe3O4@SiO2@Propyl–ANDSA has been used as a catalyst in water under reflux conditions . This method is efficient and environmentally friendly, avoiding the use of toxic solvents and providing high yields.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The focus is on maintaining the purity and consistency of the product while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-6-propyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can modify the chromene ring, potentially altering its biological activity.
Substitution: Common in organic synthesis, substitution reactions can introduce different substituents to the chromene ring, leading to derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and nucleophiles are often used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene-3-carboxylic acids, while substitution can produce various chromene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Oxo-6-propyl-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 4-Oxo-6-propyl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Amino-4H-chromenes: Known for their antimicrobial and anticancer activities.
Dihydropyranochromenes: Studied for their potential as cardiovascular and neuroprotective agents.
Uniqueness: 4-Oxo-6-propyl-4H-chromene-3-carbonitrile stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
50743-31-2 |
|---|---|
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
4-oxo-6-propylchromene-3-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-2-3-9-4-5-12-11(6-9)13(15)10(7-14)8-16-12/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
UAQVSZRGIZWWLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=C(C=C1)OC=C(C2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


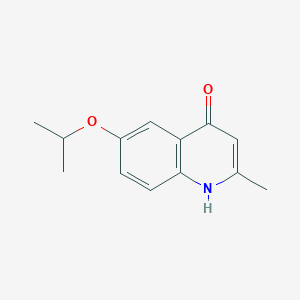
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)
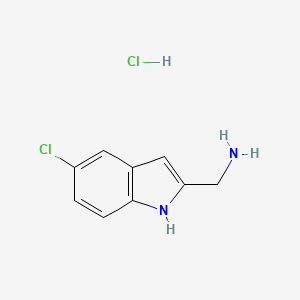
![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)

![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)

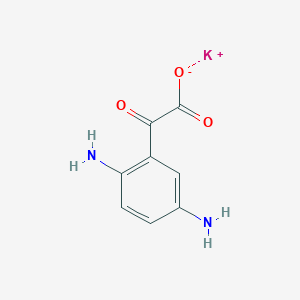
![5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11890291.png)
